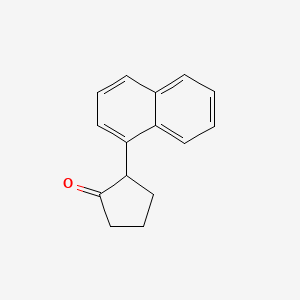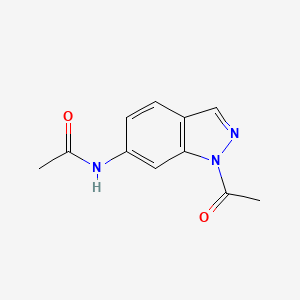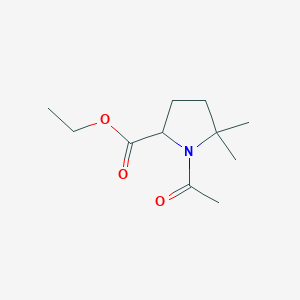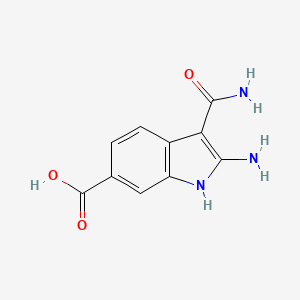
2-(tert-Butyl)-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-1H-indole-5-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The tert-butyl group can be introduced using tert-butyl (dimethyl)silyl chloride in the presence of imidazole .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(tert-Butyl)-1H-indole-5-carboxylic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced stability and performance .
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-Butyl)-1H-indole-3-carboxylic acid
- 2-(tert-Butyl)-1H-indole-4-carboxylic acid
- 2-(tert-Butyl)-1H-indole-6-carboxylic acid
Comparison: Compared to other similar compounds, 2-(tert-Butyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity . The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable molecule in various applications .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-tert-butyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-7-9-6-8(12(15)16)4-5-10(9)14-11/h4-7,14H,1-3H3,(H,15,16) |
InChI-Schlüssel |
CYZDIYCRQWXCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)









